4-Methyl-2,3-dihydro-1,4-benzoxazin-7-amine;hydrochloride
Description
4-Methyl-2,3-dihydro-1,4-benzoxazin-7-amine hydrochloride is a heterocyclic compound featuring a benzoxazine core, a six-membered ring containing one oxygen and one nitrogen atom. The dihydro modification at positions 2 and 3 reduces aromaticity, enhancing conformational flexibility. The hydrochloride salt improves solubility in polar solvents, which is advantageous for pharmaceutical applications.
Properties
IUPAC Name |
4-methyl-2,3-dihydro-1,4-benzoxazin-7-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-11-4-5-12-9-6-7(10)2-3-8(9)11;/h2-3,6H,4-5,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTGMDXZJGCQRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1C=CC(=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,3-dihydro-1,4-benzoxazin-7-amine;hydrochloride typically involves the formation of the benzoxazine ring followed by the introduction of the amine group. One common method involves the reaction of 2-aminophenol with formaldehyde and a suitable alkylating agent under acidic conditions to form the benzoxazine ring. The resulting intermediate is then further reacted with methylamine to introduce the methyl group at the 4-position. The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,3-dihydro-1,4-benzoxazin-7-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups at the amine position.
Scientific Research Applications
4-Methyl-2,3-dihydro-1,4-benzoxazin-7-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2,3-dihydro-1,4-benzoxazin-7-amine;hydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table compares 4-methyl-2,3-dihydro-1,4-benzoxazin-7-amine hydrochloride with structurally related compounds:
*Hypothetical calculation based on formula.
Structural and Functional Differences
Ring Size and Heteroatoms :
- The benzoxazine core (six-membered, 1O + 1N) contrasts with benzoxazepine (seven-membered, 1O + 1N) and benzodioxin (six-membered, 2O). Smaller ring size may enhance metabolic stability compared to benzoxazepines, while the nitrogen atom in benzoxazine could improve hydrogen-bonding interactions in biological targets .
- Benzodioxin derivatives (e.g., MDL 72832) exhibit high affinity for serotonin receptors, suggesting that benzoxazines with similar substituents might target neurotransmitter systems .
- The piperazine-carboxamide group in the benzodioxin derivative () introduces basicity and solubility, a feature absent in the target compound but relevant for optimizing pharmacokinetics .
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., target compound, MDL 72832) exhibit enhanced water solubility compared to free bases, critical for drug formulation .
- Spectroscopic Data : Amine protons in hydrochloride salts typically resonate at δ ~9.0–9.5 in DMSO-d₆ (e.g., δ 9.06 in ), consistent with protonated amines .
Biological Activity
4-Methyl-2,3-dihydro-1,4-benzoxazin-7-amine;hydrochloride is a heterocyclic compound belonging to the benzoxazine family. It features a unique oxazine ring fused with a benzene ring, which contributes to its distinct biological activity. This compound has garnered attention in various fields of research for its potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : 4-methyl-2,3-dihydro-1,4-benzoxazin-7-amine;hydrochloride
- CAS Number : 2408963-59-5
- Molecular Formula : C9H12ClN2O
- Molecular Weight : 200.75 g/mol
The chemical structure can be represented as follows:
Antimicrobial Properties
Research indicates that compounds similar to 4-Methyl-2,3-dihydro-1,4-benzoxazin-7-amine exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzoxazines can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting microbial cell walls or interfering with metabolic pathways.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This could position it as a candidate for treating inflammatory diseases.
Anticancer Activity
Preliminary research has demonstrated that 4-Methyl-2,3-dihydro-1,4-benzoxazin-7-amine may possess cytotoxic effects against cancer cell lines. For example, studies have reported IC50 values indicating effective inhibition of cell proliferation in HeLa cells (cervical cancer) and other cancer types. The compound's structural features may contribute to its ability to induce apoptosis in malignant cells.
Neuroprotective Potential
Emerging evidence suggests that benzoxazine derivatives may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's. The ability to modulate neurotransmitter systems and reduce oxidative stress could be beneficial in developing new therapeutic strategies.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating various benzoxazine derivatives, 4-Methyl-2,3-dihydro-1,4-benzoxazin-7-amine was highlighted for its effective cytotoxicity against HeLa cells with an IC50 value of approximately . This suggests a promising avenue for further exploration in cancer therapeutics.
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes.
- DNA Interaction : The compound exhibits affinity for DNA, potentially leading to intercalation and subsequent cytotoxic effects.
- Cell Signaling Modulation : It influences cellular signaling pathways that regulate apoptosis and cell proliferation.
Conclusion and Future Directions
The biological activity of 4-Methyl-2,3-dihydro-1,4-benzoxazin-7-amine;hydrochloride presents significant potential across various therapeutic areas including antimicrobial, anti-inflammatory, anticancer, and neuroprotective applications. Further research is warranted to elucidate its mechanisms of action and optimize its pharmacological profiles.
Future studies should focus on:
- In vivo Evaluations : To assess efficacy and safety in living organisms.
- Structure–Activity Relationship (SAR) Studies : To identify key structural features responsible for biological activity.
- Clinical Trials : To evaluate therapeutic potential in human subjects.
Q & A
Q. What are the recommended synthetic routes for 4-Methyl-2,3-dihydro-1,4-benzoxazin-7-amine hydrochloride, and how can intermediates be validated?
Methodological Answer :
- Step 1 : Start with benzoxazine core synthesis via cyclization of substituted o-aminophenols with ketones or aldehydes. For example, analogous protocols for benzoxazine derivatives involve refluxing precursors in polar aprotic solvents (e.g., DMF) with acid catalysts .
- Step 2 : Introduce the methyl group at position 4 via alkylation or reductive amination, followed by hydrochloric acid salt formation.
- Validation : Use -NMR to confirm regioselectivity (e.g., methyl group integration at δ ~1.02 ppm) and HPLC with UV detection (λ = 254 nm) to assess purity (>95%). Cross-reference with analogous benzoxazine derivatives in synthetic literature .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer :
- Purity Analysis : Employ reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and compare retention times to standards. Quantify impurities using area normalization .
- Structural Confirmation : Use - and -NMR to verify aromatic proton environments (δ 6.5–7.5 ppm) and dihydrobenzoxazine ring protons (δ 3.8–4.2 ppm). Mass spectrometry (ESI-MS) should confirm the molecular ion peak (e.g., [M+H] at m/z 195.1) .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound, and what variables are critical?
Methodological Answer :
- Design Setup : Use a 2 factorial design to evaluate variables: temperature (e.g., 80°C vs. 120°C), solvent polarity (DMF vs. THF), and catalyst loading (5% vs. 10% HCl). Replicate experiments to account for variability .
- Critical Variables : Reaction temperature and solvent polarity significantly impact yield and byproduct formation. For instance, higher temperatures may accelerate cyclization but risk decomposition. Statistical software (e.g., JMP) can model interactions and identify optimal conditions .
Q. What strategies address discrepancies in pharmacological data across studies (e.g., conflicting receptor binding affinities)?
Methodological Answer :
- Step 1 : Conduct meta-analysis of existing data to identify outliers. For example, compare IC values from radioligand binding assays under varying buffer conditions (pH, ion concentration) .
- Step 2 : Replicate experiments using standardized protocols (e.g., uniform cell lines, assay buffers). If discrepancies persist, investigate stereochemical purity (e.g., chiral HPLC) or hydrate/solvate forms (via XRPD) .
- Theoretical Alignment : Link findings to structure-activity relationship (SAR) models, noting how minor structural variations (e.g., methyl group position) alter binding kinetics .
Q. How can researchers integrate computational modeling to predict metabolic pathways of this compound?
Methodological Answer :
- In Silico Tools : Use software like Schrödinger’s MetabSite to identify likely oxidation sites (e.g., methyl group or aromatic ring). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .
- Data Interpretation : Compare computational results to experimental LC-MS/MS fragmentation patterns. For example, a hydroxylated metabolite (m/z +16) may correlate with predicted CYP3A4 activity .
Data Contradiction and Theoretical Framework Questions
Q. How should conflicting solubility data (aqueous vs. DMSO) be resolved methodologically?
Methodological Answer :
- Controlled Testing : Measure solubility in triplicate using USP methods: shake-flask technique with HPLC quantification. Test under standardized conditions (25°C, pH 7.4 PBS vs. pure DMSO).
- Theoretical Basis : Apply Hansen solubility parameters to explain discrepancies. For instance, DMSO’s high polarity (δ = 18.4 MPa) may better solvate the compound’s aromatic core than aqueous buffers .
Q. What methodological frameworks support the analysis of this compound’s stability under varying storage conditions?
Methodological Answer :
- Accelerated Stability Studies : Store samples at 40°C/75% RH (ICH Q1A guidelines) for 1–3 months. Monitor degradation via HPLC and identify breakdown products (e.g., hydrolyzed dihydrooxazine ring) .
- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life at 25°C. If degradation follows first-order kinetics, calculate (time to 10% degradation) from rate constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
